

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Diethyl 1,1-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing **Diethyl 1,1-cyclopropanedicarboxylate**. This versatile reagent serves as a critical building block in the synthesis of a range of therapeutics, including the asthma medication Montelukast, the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, and the oncology drug Foretinib.

Overview of Applications

Diethyl 1,1-cyclopropanedicarboxylate is a valuable starting material in medicinal chemistry due to its strained cyclopropane ring, which can be strategically opened or functionalized to introduce complex molecular architectures. Its applications highlighted in these notes include:

- Synthesis of 1,1-cyclopropanedimethanol: A key precursor for the side chain of Montelukast.
- Preparation of a Pyrrolizine Dicarboxylate Intermediate: A core scaffold for the synthesis of Ketorolac.
- Selective Hydrolysis and Amidation: A crucial step in the synthesis of the tyrosine kinase inhibitor Foretinib.

Experimental Protocols and Data

Synthesis of 1,1-cyclopropanedimethanol (Intermediate for Montelukast)

This protocol details the reduction of **Diethyl 1,1-cyclopropanedicarboxylate** to 1,1-cyclopropanedimethanol, a vital intermediate in the synthesis of Montelukast.

Experimental Protocol:

- To a four-necked flask equipped with a mechanical stirrer, add crude **Diethyl 1,1-cyclopropanedicarboxylate** (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium chloride (42.35g, 998.92 mmol).
- Cool the mixture to 0°C using an ice-salt bath while stirring.
- Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.
- After the addition is complete, heat the reaction mixture to reflux.
- Monitor the reaction progress by Gas Chromatography (GC) until the **Diethyl 1,1-cyclopropanedicarboxylate** is completely consumed.
- After the reaction, cool the mixture to 0°C using an ice-salt bath.
- Quench the reaction by adding 200 mL of water and continue stirring for 2 hours.
- Extract the mixture with ethyl acetate (3 x 100 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,1-cyclopropanedimethanol.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
Diethyl 1,1-cyclopropanedicarboxylate	186.21	42	225.56	-
Lithium Chloride	42.40	42.35	998.92	-
Potassium Borohydride	53.94	53.88	998.92	-
1,1-cyclopropanedimethanol	102.13	-	-	50-55 (overall two steps)[1]

Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate for Ketorolac)

This protocol describes the synthesis of a key pyrrolizine intermediate for Ketorolac starting from a precursor derived from pyrrole and leading to the final drug. While not a direct reaction of **Diethyl 1,1-cyclopropanedicarboxylate**, this intermediate holds the core cyclopropane-dicarboxylate structure. The synthesis of Ketorolac involves the hydrolysis and decarboxylation of this intermediate.

Experimental Protocol:

- To a solution of diethyl malonate (5.40 g, 33.8 mmol) in anhydrous N,N-dimethylformamide (50 mL) at 0°C, add sodium hydride (60% in mineral oil, 1.35 g, 33.8 mmol).
- Warm the reaction mixture and stir at room temperature for 30 minutes.
- Add a solution of 1-(2-iodoethyl)-2-benzoyl pyrrole (11.0 g, 33.8 mmol) in N,N-dimethylformamide (50 mL) to this mixture.
- Stir the reaction mixture at room temperature for 16 hours.

- Pour the mixture into water (1000 mL) and extract with ethyl acetate (3 x 300 mL).
- Combine the organic extracts, wash, dry over Na_2SO_4 , and concentrate under reduced pressure to yield the crude product.
- The crude product, 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, can then undergo radical cyclization to form Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.
- This dicarboxylate is then hydrolyzed and decarboxylated to yield Ketorolac. A mixture of the dicarboxylate (600 mg, 1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) is refluxed with vigorous stirring for 24 hours. The aqueous layer is washed, acidified, and extracted to give 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).[\[2\]](#)

Quantitative Data:

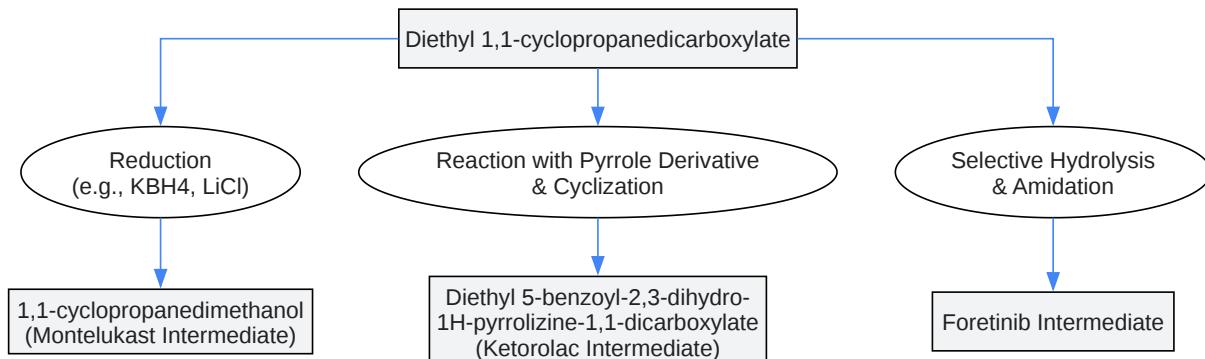
Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
Diethyl malonate	160.17	5.40	33.8	-
Sodium Hydride (60%)	24.00	1.35	33.8	-
1-(2-iodoethyl)-2-benzoyl pyrrole	325.15	11.0	33.8	-
Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate	355.39	-	-	-
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac)	255.27	400 mg (from 600mg of dicarboxylate)	-	93 [2]

Synthesis of Foretinib Intermediate

This protocol outlines the initial steps in the synthesis of Foretinib, involving the selective hydrolysis and subsequent amidation of **Diethyl 1,1-cyclopropanedicarboxylate**.

Experimental Protocol:

- Selective Hydrolysis: Selectively hydrolyze one of the ester groups of **Diethyl 1,1-cyclopropanedicarboxylate**.
- Amidation with p-fluoroaniline: The resulting mono-acid mono-ester is then reacted with p-fluoroaniline to form an amide.
- Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.
- Amidation with 4-amino-2-fluorophenol: The carboxylic acid is then amidated with 4-amino-2-fluorophenol to yield a key intermediate (Compound 6 in the patent literature).[3][4]
- This intermediate is further reacted to produce Foretinib. A Chinese patent (CN103965104A) describes a method where **Diethyl 1,1-cyclopropanedicarboxylate** is selectively hydrolyzed and then amidated with 4-amino-2-fluorophenol, followed by further steps to obtain the final product.[3][4]

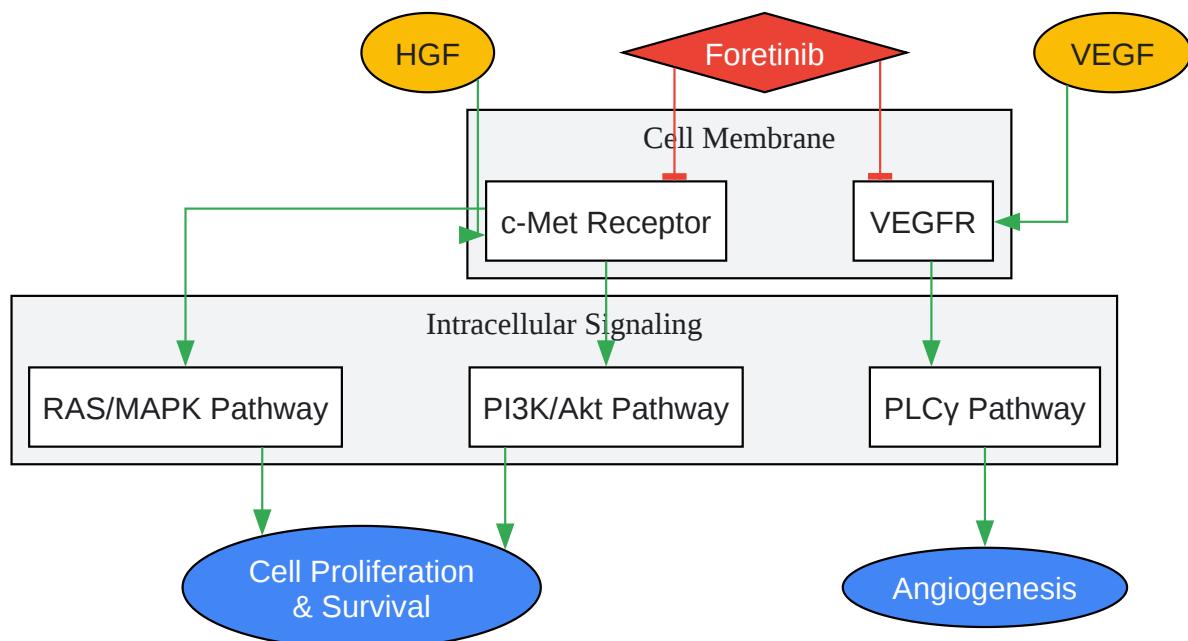

Quantitative Data:

Step	Reactants	Product	Overall Yield (%)
1-4	Diethyl 1,1-cyclopropanedicarboxylate, p-fluoroaniline, 4-amino-2-fluorophenol	Foretinib Intermediate	44-55[5]

Visualization of Pathways and Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing **Diethyl 1,1-cyclopropanedicarboxylate** in the synthesis of the discussed pharmaceutical intermediates.

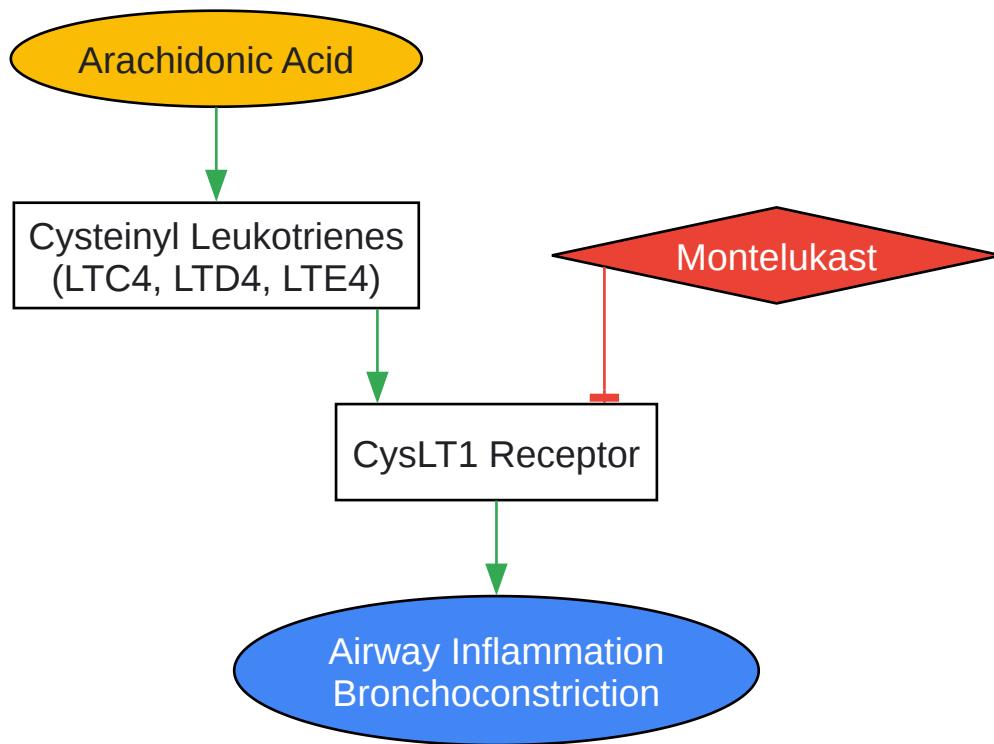


[Click to download full resolution via product page](#)

Caption: Synthetic routes from **Diethyl 1,1-cyclopropanedicarboxylate**.

Signaling Pathway of Foretinib (c-Met and VEGFR)

Fortinib is a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers in tumor growth and angiogenesis.

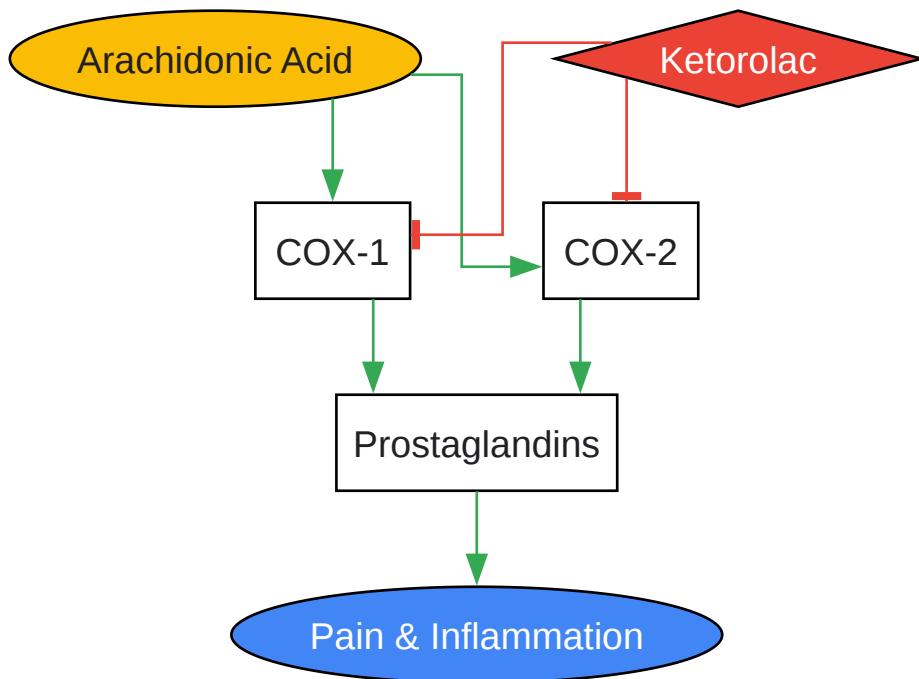


[Click to download full resolution via product page](#)

Caption: Foretinib inhibits c-Met and VEGFR signaling pathways.

Mechanism of Action of Montelukast

Montelukast is a leukotriene receptor antagonist, preventing airway inflammation and bronchoconstriction.



[Click to download full resolution via product page](#)

Caption: Montelukast blocks the CysLT1 receptor.

Mechanism of Action of Ketorolac

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

[Click to download full resolution via product page](#)

Caption: Ketorolac inhibits COX-1 and COX-2 enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. US5082950A - Process for preparing 5-aryl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates (II) and intermediates therefor - Google Patents [patents.google.com]
- 3. EP0486807A1 - Process for preparing 5-aryl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates - Google Patents [patents.google.com]
- 4. Galactosyl prodrug of ketorolac: synthesis, stability, and pharmacological and pharmacokinetic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Diethyl 1,1-cyclopropanedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117591#synthesis-of-pharmaceutical-intermediates-using-diethyl-1-1-cyclopropanedicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com